molecular formula C21H25N3O6S B12175982 (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide

Cat. No.: B12175982
M. Wt: 447.5 g/mol
InChI Key: DTWILUUOUWZFCE-VZUCSPMQSA-N
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Description

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydroisobenzofuran moiety, a thiadiazole ring, and an enamide linkage, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide typically involves multiple steps, including the formation of the dihydroisobenzofuran core, the introduction of the thiadiazole ring, and the final coupling to form the enamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide include other dihydroisobenzofuran derivatives, thiadiazole-containing compounds, and enamides. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

What sets this compound apart is its combination of these three distinct moieties in a single molecule

Properties

Molecular Formula

C21H25N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylhex-4-enamide

InChI

InChI=1S/C21H25N3O6S/c1-11(6-8-15(25)22-21-24-23-16(31-21)10-28-3)5-7-13-18(26)17-14(9-30-20(17)27)12(2)19(13)29-4/h5,26H,6-10H2,1-4H3,(H,22,24,25)/b11-5+

InChI Key

DTWILUUOUWZFCE-VZUCSPMQSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)COC)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)COC)O

Origin of Product

United States

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